molecular formula C15H12BrClO3 B3036500 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 345983-02-0

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B3036500
CAS No.: 345983-02-0
M. Wt: 355.61 g/mol
InChI Key: WCVUXKYBJDVHLG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with a complex structure, featuring bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

    Chlorobenzylation: The attachment of a 4-chlorobenzyl group through an ether linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to handle the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen atoms (bromine or chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
  • 4-Bromo-N’-(4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene)benzohydrazide
  • 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzonitrile

Uniqueness

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVUXKYBJDVHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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